Urocanic acid Urocanic acid Urocanic acid is an alpha,beta-unsaturated monocarboxylic acid that is prop-2-enoic acid substituted by a 1H-imidazol-4-yl group at position 3. It is a metabolite of hidtidine. It has a role as a chromophore and a human metabolite. It is an alpha,beta-unsaturated monocarboxylic acid and a member of imidazoles. It is a conjugate acid of a urocanate.
Urocanic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Urocanic acid is a natural product found in Homo sapiens, Hippospongia communis, and other organisms with data available.
4-Imidazoleacrylic acid.
Brand Name: Vulcanchem
CAS No.: 104-98-3
VCID: VC21330521
InChI: InChI=1S/C6H6N2O2.2H2O/c9-6(10)2-1-5-3-7-4-8-5;;/h1-4H,(H,7,8)(H,9,10);2*1H2/b2-1+;;
SMILES: C1=C(NC=N1)C=CC(=O)O
Molecular Formula: C6H10N2O4
Molecular Weight: 174.15 g/mol

Urocanic acid

CAS No.: 104-98-3

VCID: VC21330521

Molecular Formula: C6H10N2O4

Molecular Weight: 174.15 g/mol

* For research use only. Not for human or veterinary use.

Urocanic acid - 104-98-3

Description

Urocanic acid is a naturally occurring compound found primarily in the outermost layer of human skin, known as the epidermis. It plays a significant role in absorbing ultraviolet (UV) radiation, particularly UV-A and UV-B, which are components of sunlight that can cause skin damage and other health issues . Urocanic acid exists in two main isomeric forms: trans and cis. The trans form is the predominant form in the skin, but upon exposure to UV radiation, it undergoes photoisomerization to form the cis isomer .

Inflammation Modulation

cis-Urocanic acid also has anti-inflammatory properties, demonstrated by its ability to reduce the severity of colitis in mouse models . It modulates the secretion of inflammatory cytokines and chemokines, suggesting a potential role in managing inflammatory disorders .

Neurological Effects

Recent studies indicate that urocanic acid may play a role in memory consolidation and reconsolidation. Intraperitoneal injections of urocanic acid have been shown to enhance object recognition memory in mice, suggesting potential cognitive benefits .

Reactive Oxygen Species (ROS) Generation

cis-Urocanic acid generates reactive oxygen species (ROS) in a dose-dependent manner, which is crucial for its effects on cellular signaling pathways . The generation of ROS can lead to the activation of various signaling molecules, including the epidermal growth factor receptor (EGFR) and mitogen-activated protein kinases (MAPKs) .

EGFR and MAPK Activation

The activation of EGFR and downstream MAPKs, such as ERK and p38, is transient and followed by the downregulation of EGFR, which correlates with the activation of caspase-3 and subsequent apoptotic cell death . This signaling cascade is modulated by ROS and can be influenced by antioxidants like α-tocopherol .

UV Protection and Sunscreens

Despite its abandonment as a commercial sunscreen component due to health concerns, urocanic acid remains a promising scaffold for developing next-generation UV filters. By modifying its structure to eliminate immunosuppressive effects while retaining its UV-absorbing properties, it could be used to create safer sunscreens .

Therapeutic Uses

The immunosuppressive and anti-inflammatory properties of cis-urocanic acid suggest potential therapeutic applications in managing inflammatory disorders and enhancing transplant survival . Further research is needed to fully explore these possibilities.

Table 1: Biological Effects of Urocanic Acid

EffectDescriptionIsomer Involved
UV AbsorptionAbsorbs UV-A and UV-B radiationtrans and cis
ImmunosuppressionEnhances graft survival in allotransplantationcis
Inflammation ModulationReduces colitis severity in mouse modelscis
Neurological EffectsEnhances memory consolidation and reconsolidationNot specified

Table 2: Signaling Pathways Involved

Pathway ComponentEffect of cis-Urocanic Acid
ROS GenerationIncreases ROS in a dose-dependent manner
EGFR ActivationTransient activation followed by downregulation
MAPK ActivationActivates ERK and p38 MAPKs
ApoptosisLeads to caspase-3 activation and cell death
CAS No. 104-98-3
Product Name Urocanic acid
Molecular Formula C6H10N2O4
Molecular Weight 174.15 g/mol
IUPAC Name (E)-3-(1H-imidazol-5-yl)prop-2-enoic acid;dihydrate
Standard InChI InChI=1S/C6H6N2O2.2H2O/c9-6(10)2-1-5-3-7-4-8-5;;/h1-4H,(H,7,8)(H,9,10);2*1H2/b2-1+;;
Standard InChIKey QOBBBAYBOIGDFM-SEPHDYHBSA-N
Isomeric SMILES C1=C(NC=N1)/C=C/C(=O)O.O.O
SMILES C1=C(NC=N1)C=CC(=O)O
Canonical SMILES C1=C(NC=N1)C=CC(=O)O.O.O
Melting Point 225 °C
Physical Description Solid
Solubility 1.5 mg/mL at 17 °C
PubChem Compound 24720978
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

174.1542 g/mol